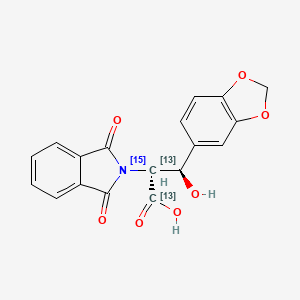

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N

Descripción general

Descripción

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound with the molecular formula C16H13NO7. It is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is an intermediate in the preparation of labeled DL-threo-Droxidopa, an antiparkinsonian agent .

Métodos De Preparación

The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N involves several steps. The synthetic route typically starts with the preparation of the 1,3-Benzodioxole moiety, followed by the introduction of the N-phthalimido group. The final step involves the incorporation of the DL-threo-Droxidopa moiety labeled with carbon-13 and nitrogen-15 isotopes. The reaction conditions often include the use of organic solvents such as chloroform and ethyl acetate .

Análisis De Reacciones Químicas

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N has several scientific research applications:

Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: It is used in metabolic research to study metabolic pathways in vivo.

Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.

Mecanismo De Acción

The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction leads to changes in cellular processes and physiological responses.

Comparación Con Compuestos Similares

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N can be compared with other similar compounds, such as:

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-d3: This compound is labeled with deuterium instead of carbon-13 and nitrogen-15.

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa: This is the unlabeled version of the compound.

DL-threo-Droxidopa: This compound lacks the 1,3-Benzodioxole and N-phthalimido groups.

These comparisons highlight the uniqueness of this compound, particularly its stable isotope labeling, which makes it valuable for specific research applications.

Actividad Biológica

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound that serves as an important intermediate in the synthesis of DL-threo-Droxidopa, a drug used primarily in the treatment of Parkinson's disease. The incorporation of carbon-13 and nitrogen-15 isotopes allows for enhanced tracking and analysis in biological studies. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H13NO7

- CAS Number : 1330188-86-7

- Molecular Weight : 358.28 g/mol

The biological activity of this compound is primarily attributed to its role as a precursor to norepinephrine. Upon administration, it is metabolized to produce noradrenaline, which plays a crucial role in neurotransmission and cardiovascular regulation. The compound interacts with various receptors and enzymes, modulating physiological responses such as blood pressure regulation and neuronal signaling.

Biological Activity and Therapeutic Applications

- Antiparkinsonian Effects : The compound's primary application lies in its use as an antiparkinsonian agent. By increasing norepinephrine levels, it helps alleviate symptoms associated with Parkinson's disease such as hypotension and bradykinesia.

- Metabolic Research : Its stable isotope labeling facilitates studies on metabolic pathways in vivo. Researchers can track the compound's distribution and metabolism within biological systems, providing insights into its pharmacokinetics and dynamics.

- Cancer Research : Recent studies have explored the potential of benzodioxole derivatives in cancer therapy. For instance, conjugates derived from 1,3-benzodioxole have shown promise in inhibiting tumor growth through mechanisms involving oxidative stress modulation and apoptosis induction in cancer cells (Table 1).

Study 1: Antitumor Activity of Benzodioxole Derivatives

A study investigated the effects of benzodioxole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative activity against leukemia cells while showing minimal toxicity to normal cells. The mechanism was linked to the inhibition of thioredoxin reductase (TrxR), an enzyme crucial for maintaining redox balance in cancer cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| MAZ2 | <1 | Molm-13 |

| TAZ2 | 5.7 | Molm-13 |

| DAZ2 | 7.9 | Molm-13 |

Study 2: Pharmacokinetics in Animal Models

In vivo studies demonstrated that this compound effectively crosses the blood-brain barrier, enhancing norepinephrine levels in the central nervous system (CNS). This property is critical for its therapeutic efficacy in treating Parkinsonian symptoms.

Propiedades

IUPAC Name |

(2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C2)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFOCUAXRJOPCJ-YDIIICFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15N]3C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.